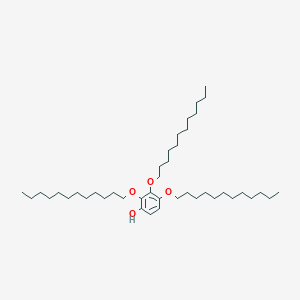
2,3,4-Tris(dodecyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tris(dodecyloxy)phenol is an organic compound with the molecular formula C42H78O4 and a molecular weight of 647.07 g/mol It is characterized by the presence of three dodecyloxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tris(dodecyloxy)phenol typically involves the alkylation of phenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
Phenol+3Dodecyl Bromide→this compound+3KBr
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the process likely involves similar alkylation reactions on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tris(dodecyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions can be carried out using various alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkyl or aryl-substituted phenols
Wissenschaftliche Forschungsanwendungen
2,3,4-Tris(dodecyloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3,4-Tris(dodecyloxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The compound can interact with various molecular targets and pathways, including:
Free Radical Scavenging: Neutralizes free radicals by donating hydrogen atoms.
Metal Chelation: Binds to metal ions, preventing them from catalyzing oxidative reactions.
Cell Signaling Pathways: Modulates pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Tris(dodecyloxy)benzenesulfonic acid
- 2,3,4-Tris(dodecyloxy)benzene
Comparison
2,3,4-Tris(dodecyloxy)phenol is unique due to its phenolic hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group enhances its antioxidant properties, making it more effective in scavenging free radicals and chelating metal ions .
Eigenschaften
Molekularformel |
C42H78O4 |
|---|---|
Molekulargewicht |
647.1 g/mol |
IUPAC-Name |
2,3,4-tridodecoxyphenol |
InChI |
InChI=1S/C42H78O4/c1-4-7-10-13-16-19-22-25-28-31-36-44-40-35-34-39(43)41(45-37-32-29-26-23-20-17-14-11-8-5-2)42(40)46-38-33-30-27-24-21-18-15-12-9-6-3/h34-35,43H,4-33,36-38H2,1-3H3 |
InChI-Schlüssel |
LAHMCILVOAKEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C=C1)O)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


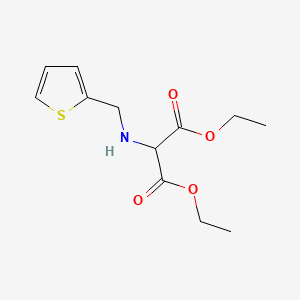
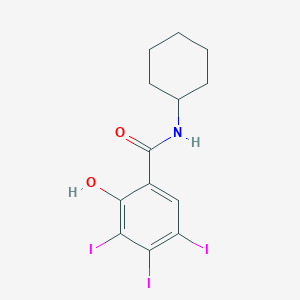
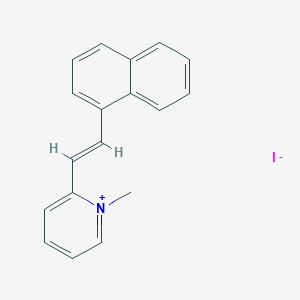

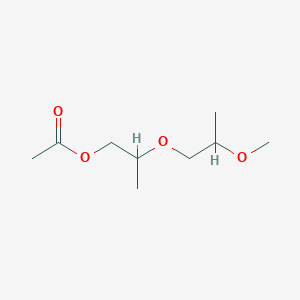
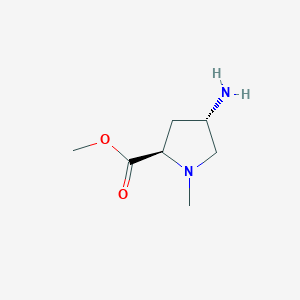
![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)
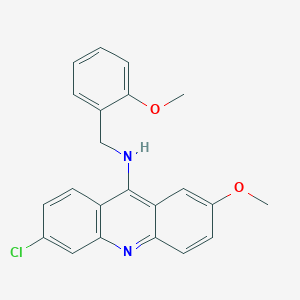
![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)
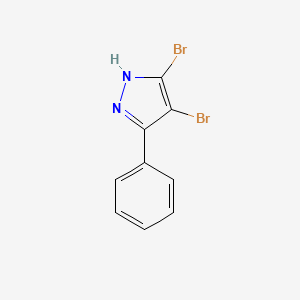
![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
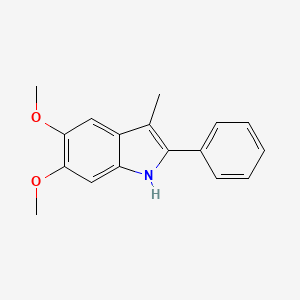
![2,2'-[(6-phenylpyrimidine-2,4-diyl)dibenzene-4,1-diyl]bis(4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione)](/img/structure/B14130273.png)

